molecular formula C16H16N6O2S2 B305944 N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305944
M. Wt: 388.5 g/mol
InChI Key: STONZGGFKGRTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool for understanding various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the inhibition of specific enzymes and pathways that are involved in cellular processes such as DNA replication and cell division. This compound has been shown to inhibit the activity of several enzymes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its specificity. This compound targets specific enzymes and pathways, which allows for more precise and targeted experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the exploration of its potential use in other areas of medicine, such as infectious diseases. Additionally, further studies are needed to better understand the toxicity and potential side effects of this compound, which will be critical for its safe and effective use in scientific research.

Synthesis Methods

The synthesis of N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves several steps. The first step is the synthesis of 2-(1,3-thiazol-2-ylamino)acetic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 4-methyl-5-mercapto-4H-1,2,4-triazole to yield the desired product.

Scientific Research Applications

N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several potential applications in scientific research. One area of research where this compound has been studied extensively is cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and pathways.

properties

Product Name

N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molecular Formula

C16H16N6O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C16H16N6O2S2/c1-22-12(9-18-14(24)11-5-3-2-4-6-11)20-21-16(22)26-10-13(23)19-15-17-7-8-25-15/h2-8H,9-10H2,1H3,(H,18,24)(H,17,19,23)

InChI Key

STONZGGFKGRTIO-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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